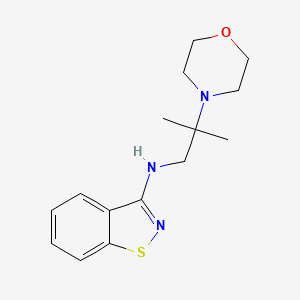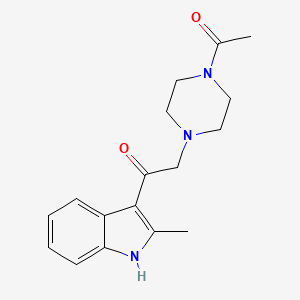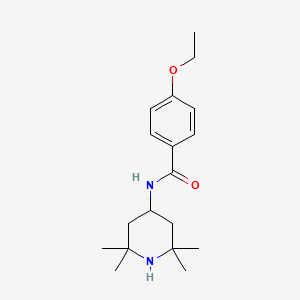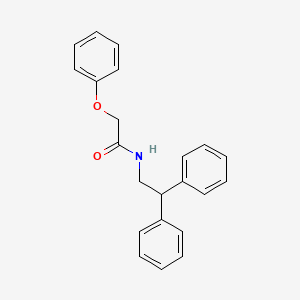![molecular formula C21H17N3O5 B7636935 [2-(2-Nitroanilino)-2-oxoethyl] 2-cyclopropylquinoline-4-carboxylate](/img/structure/B7636935.png)
[2-(2-Nitroanilino)-2-oxoethyl] 2-cyclopropylquinoline-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(2-Nitroanilino)-2-oxoethyl] 2-cyclopropylquinoline-4-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications as a therapeutic agent. It is a member of the quinoline family of compounds and has been shown to possess a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of [2-(2-Nitroanilino)-2-oxoethyl] 2-cyclopropylquinoline-4-carboxylate is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways that are involved in disease progression. It has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. In addition, it has been shown to inhibit the activity of various kinases, which are involved in signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
[2-(2-Nitroanilino)-2-oxoethyl] 2-cyclopropylquinoline-4-carboxylate has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit cell growth and induce apoptosis in cancer cells. It has also been shown to reduce inflammation and oxidative stress in various tissues. In addition, it has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
[2-(2-Nitroanilino)-2-oxoethyl] 2-cyclopropylquinoline-4-carboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to possess high potency and selectivity for its target enzymes and signaling pathways. However, it also has some limitations. It has poor solubility in water, which can limit its use in certain experimental settings. In addition, it can be toxic at high concentrations, which can limit its use in some cell-based assays.
Orientations Futures
There are several future directions for the study of [2-(2-Nitroanilino)-2-oxoethyl] 2-cyclopropylquinoline-4-carboxylate. One potential direction is to further explore its potential as a therapeutic agent for the treatment of cancer, inflammation, and neurodegenerative diseases. Another potential direction is to investigate its mechanism of action in more detail, with the goal of identifying new targets for drug development. Finally, there is a need for further studies to optimize its pharmacokinetic properties, with the goal of improving its efficacy and safety in clinical settings.
Méthodes De Synthèse
The synthesis of [2-(2-Nitroanilino)-2-oxoethyl] 2-cyclopropylquinoline-4-carboxylate is a multi-step process that involves the reaction of 2-cyclopropyl-4-quinolinecarboxylic acid with various reagents. The final step involves the reaction of the intermediate product with 2-nitroaniline to form the desired compound. The synthesis method has been optimized to yield high purity and high yield of the final product.
Applications De Recherche Scientifique
[2-(2-Nitroanilino)-2-oxoethyl] 2-cyclopropylquinoline-4-carboxylate has been extensively studied for its potential applications as a therapeutic agent. It has been shown to possess anti-cancer, anti-inflammatory, and anti-viral properties. In addition, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
[2-(2-nitroanilino)-2-oxoethyl] 2-cyclopropylquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5/c25-20(23-17-7-3-4-8-19(17)24(27)28)12-29-21(26)15-11-18(13-9-10-13)22-16-6-2-1-5-14(15)16/h1-8,11,13H,9-10,12H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNZGCOJZPTYLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)OCC(=O)NC4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Nitroanilino)-2-oxoethyl] 2-cyclopropylquinoline-4-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-Methylphenyl)-2-[(hexahydro-1H-azepin)-1-yl]acetamide](/img/structure/B7636858.png)

![5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methylsulfanyl]-N-propan-2-yl-1,3,4-thiadiazol-2-amine](/img/structure/B7636867.png)
![1-[[3-(Benzotriazol-1-yloxymethyl)phenyl]methoxy]benzotriazole](/img/structure/B7636875.png)

![2-[[(4-Chlorophenyl)-cyclobutylmethyl]amino]acetonitrile](/img/structure/B7636884.png)

![6-methoxy-N-[(3-methoxyphenyl)methyl]-N,2-dimethylquinolin-4-amine](/img/structure/B7636905.png)

![(5E)-5-[(3,4-dichlorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one](/img/structure/B7636917.png)

![N-(imidazo[1,2-a]pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B7636937.png)
![2-[3-[(1-Methylpyrazol-4-yl)methyl]pyrrolidin-1-yl]-5-pyridin-2-yl-1,3,4-thiadiazole](/img/structure/B7636949.png)
